Cas no 1550317-01-5 (3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-)

Technical Introduction: 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- is a heterocyclic compound featuring a triazole-thione core substituted with cyclopropyl and thiazolyl functional groups. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of both triazole and thiazole moieties enhances its versatility as a scaffold for designing biologically active molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. The cyclopropyl group may contribute to improved metabolic stability and binding affinity. Its well-defined molecular architecture makes it a valuable intermediate for synthetic modifications and structure-activity relationship studies. Suitable for controlled reactions under standard laboratory conditions.
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- structure
1550317-01-5 structure
Product name:3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-
CAS No:1550317-01-5
MF:C8H8N4S2
Molecular Weight:224.305917739868
CID:5295379

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- 化学的及び物理的性質

名前と識別子

    • 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-
    • インチ: 1S/C8H8N4S2/c13-8-11-10-7(6-3-14-4-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,11,13)
    • InChIKey: MDHOLVSCTCEHLK-UHFFFAOYSA-N
    • SMILES: N1=C(C2=CSC=N2)N(C2CC2)C(=S)N1

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-782387-0.5g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
0.5g
$671.0 2025-02-22
Enamine
EN300-782387-10.0g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
10.0g
$3007.0 2025-02-22
Enamine
EN300-782387-0.25g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
0.25g
$642.0 2025-02-22
Enamine
EN300-782387-0.1g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
0.1g
$615.0 2025-02-22
Enamine
EN300-782387-2.5g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
2.5g
$1370.0 2025-02-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01076219-1g
4-Cyclopropyl-5-(1,3-thiazol-4-yl)-4h-1,2,4-triazole-3-thiol
1550317-01-5 95%
1g
¥3717.0 2024-04-18
Enamine
EN300-782387-1.0g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
1.0g
$699.0 2025-02-22
Enamine
EN300-782387-5.0g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
5.0g
$2028.0 2025-02-22
Enamine
EN300-782387-0.05g
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
1550317-01-5 95.0%
0.05g
$587.0 2025-02-22

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- 関連文献

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-に関する追加情報

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-: A Comprehensive Overview

The compound 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-, with the CAS number 1550317-01-5, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in drug discovery and advanced materials. The structure of this compound is characterized by a fused triazole-thione ring system with a cyclopropyl group and a thiazole substituent, making it a unique candidate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of click chemistry and transition metal-catalyzed reactions. Researchers have employed methodologies such as copper-catalyzed azide alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions to construct the complex heterocyclic framework. These methods not only enhance the yield but also improve the purity of the compound, making it suitable for high-throughput screening in pharmaceutical research.

The structural uniqueness of 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- endows it with remarkable electronic properties. Studies have shown that the compound exhibits excellent electron-deficient characteristics due to the presence of the thione group and the electron-withdrawing effects of the thiazole moiety. This property makes it an ideal candidate for applications in organic electronics, such as in the development of advanced organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has demonstrated that incorporating this compound into OLED architectures significantly improves device efficiency and stability.

In the realm of medicinal chemistry, this compound has shown promising results as a potential lead molecule for drug development. Preclinical studies have highlighted its ability to modulate key biological targets associated with neurodegenerative diseases and cancer. For instance, experiments conducted using cell lines have revealed that 3H-1,2,4-Triazole-3-thione exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selective activity suggests its potential as an anticancer agent with reduced side effects compared to conventional chemotherapy drugs.

The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. The formation of the triazole-thione ring system involves a series of stepwise reactions that require precise control over reaction conditions. Researchers have employed computational methods such as density functional theory (DFT) to optimize reaction pathways and predict product stability. These computational studies have provided valuable insights into the electronic interactions within the molecule and have guided experimental efforts toward more efficient synthetic routes.

In addition to its chemical significance, this compound has found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, recent studies have explored its potential as a ligand in homogeneous catalysis for alkene hydroamination reactions. The unique electronic properties of 3H-1,2,4-Triazole-3-thione enable it to stabilize metal centers in low oxidation states, facilitating efficient catalytic cycles.

The integration of green chemistry principles into the synthesis of this compound has further enhanced its appeal for industrial applications. Researchers have developed environmentally friendly synthesis routes that minimize waste generation and reduce energy consumption. These sustainable practices align with global efforts to promote eco-friendly chemical processes while maintaining high product quality.

In conclusion, 3H-1,2,4-Triazole-3-thione, with its unique structural features and versatile properties, represents a significant advancement in modern organic chemistry. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a multifunctional compound. As research continues to uncover new aspects of its chemistry and biology

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD